2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorophenylcyclopropyl bromide with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions are typically mild, and the reaction proceeds smoothly at room temperature or slightly elevated temperatures .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Conditions: Room temperature to 80°C, inert atmosphere (e.g., nitrogen or argon), solvent (e.g., toluene or ethanol).
Major Products
The major products of the Suzuki-Miyaura cross-coupling reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron-containing compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or diaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: Used as an intermediate in the synthesis of pharmaceuticals.
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol: Employed in the development of bioactive compounds.
Uniqueness
2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its high stability and reactivity in Suzuki-Miyaura cross-coupling reactions. Its ability to form strong carbon-carbon bonds under mild conditions makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C15H20BFO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-5-7-11(17)8-6-10/h5-8,12-13H,9H2,1-4H3 |
InChI Key |
LVDGZAAGXPCWKJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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